molecular formula C14H20N2O4S B2528804 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide CAS No. 922057-92-9

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide

Cat. No.: B2528804
CAS No.: 922057-92-9
M. Wt: 312.38
InChI Key: FPZZJJSSIFGXFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide is a heterocyclic compound featuring a benzo[b][1,4]oxazepin core substituted with 3,3-dimethyl and 4-oxo functional groups. The propane-1-sulfonamide moiety is attached at the 7-position of the benzannulated oxazepine ring.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-4-7-21(18,19)16-10-5-6-12-11(8-10)15-13(17)14(2,3)9-20-12/h5-6,8,16H,4,7,9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZZJJSSIFGXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C20_{20}H24_{24}N2_{2}O4_{4}S
Molecular Weight 388.48 g/mol
CAS Number 922021-69-0
Structural Features Contains a benzoxazepine core with a sulfonamide group

The structure includes a fused bicyclic framework that contributes to its unique chemical reactivity and biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound appears to inhibit specific enzymes involved in various metabolic pathways. For instance, it has shown potential in inhibiting carbonic anhydrase isoforms (hCA II and hCA IX), which are often associated with tumor progression .
  • Cell Proliferation Modulation : Studies have demonstrated that this compound can affect cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and Caco-2 (colorectal cancer). It induces apoptosis via the intrinsic mitochondrial pathway by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Anticancer Activity

In vitro studies have shown that this compound exhibits significant anticancer activity:

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-73.96 ± 0.21Induction of apoptosis via Bax/Bcl-2 modulation
Caco-25.87 ± 0.37Apoptotic pathway activation

These results suggest that the compound could be a candidate for further development as an anticancer agent.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Inhibition of Carbonic Anhydrase : A study highlighted the inhibitory effects of related compounds on hCA II and hCA IX with Ki_i values ranging from 2.6 to 598.2 nM for hCA II and 16.1 to 321 nM for hCA IX . This suggests a promising avenue for targeting tumor-associated carbonic anhydrases.
  • Cellular Mechanisms : The induction of apoptosis in MCF-7 cells was linked to increased levels of active caspases (caspase-9 and caspase-3), indicating a clear mechanism by which this compound could exert anticancer effects .

Comparison with Similar Compounds

Biphenyl-4-sulfonamide Derivative

The compound N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide () replaces the propane-1-sulfonamide group with a biphenyl-4-sulfonamide substituent. This modification introduces increased aromaticity and molecular weight (C22H20N2O4S vs. C14H18N2O4S for the target compound), likely enhancing lipophilicity and steric bulk. Such changes could influence binding affinity to hydrophobic protein pockets or alter metabolic stability.

Propane-2-sulfonamide Derivative with Isopentyl Substitution

The compound N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide () differs in two key aspects:

Sulfonamide Position: The propane-2-sulfonamide group (vs.

Isopentyl Substituent : The addition of an isopentyl group at the 5-position of the oxazepine ring increases molecular weight (382.5 g/mol) and introduces branching, which may enhance membrane permeability or modulate solubility.

Comparative Analysis of Molecular Properties

The table below summarizes structural and molecular differences among the compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound (Target) C14H18N2O4S ~310.36* Propane-1-sulfonamide, 3,3-dimethyl-4-oxo oxazepine core
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide C22H20N2O4S ~408.47* Biphenyl-4-sulfonamide, 3,3-dimethyl-4-oxo oxazepine core
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide C19H30N2O4S 382.50 Propane-2-sulfonamide, 5-isopentyl, 3,3-dimethyl-4-oxo oxazepine core

*Calculated based on molecular formulas.

Implications of Structural Differences

  • Stereoelectronic Effects : The propane-1-sulfonamide vs. propane-2-sulfonamide distinction may influence the compound’s conformation and interaction with enzymatic active sites.
  • Biological Activity : While direct pharmacological data are unavailable, the isopentyl group in ’s compound could prolong metabolic half-life by sterically shielding labile functional groups.

Preparation Methods

Cyclization of Precursor Amines

The tetrahydrobenzooxazepine core is synthesized via acid-catalyzed cyclization of substituted 2-aryloxyethylamines. For example, condensation of 2-(2-hydroxy-5-nitrophenyl)ethylamine with acetone under HCl catalysis yields the intermediate 3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepine. Key parameters include:

  • Solvent : Ethanol or dichloromethane
  • Temperature : Reflux (78–100°C)
  • Catalyst : Hydrochloric acid (10–15 mol%)
  • Yield : 68–72% after recrystallization.

Sulfonamide Functionalization

Propane-1-sulfonamide is introduced via nucleophilic substitution. The oxazepine intermediate undergoes sulfonylation using propane-1-sulfonyl chloride in the presence of a base:
$$
\text{Oxazepine-NH}2 + \text{C}3\text{H}7\text{SO}2\text{Cl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound}
$$

  • Reaction Conditions :
    • Base : Triethylamine (2.5 equiv)
    • Solvent : Anhydrous dichloromethane
    • Time : 12–24 hours at 0–25°C.
  • Yield : 58–65% after column chromatography.

Advanced Methodologies

Stereoselective Cyclization

Patent literature describes stereoselective synthesis using chiral Lewis acids. For instance, scandium triflate (Sc(OTf)₃) catalyzes asymmetric cyclization of keto-amine precursors, achieving enantiomeric excess (ee) >90%.

  • Catalyst Loading : 5–10 mol% Sc(OTf)₃
  • Solvent : Tetrahydrofuran (THF)
  • Temperature : −20°C to 25°C.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for sulfonylation. A 30-minute protocol at 100°C in dimethylformamide (DMF) improves yields to 78% while minimizing decomposition.

Reaction Optimization Strategies

Solvent Effects on Sulfonylation

Comparative studies reveal solvent polarity critically impacts sulfonamide formation:

Solvent Dielectric Constant Yield (%)
Dichloromethane 8.93 65
DMF 36.7 78
Acetonitrile 37.5 71

Data adapted from. Polar aprotic solvents like DMF enhance nucleophilicity of the amine, accelerating sulfonyl chloride reactivity.

Catalytic Enhancements

Lewis acids (e.g., ZnCl₂, FeCl₃) improve cyclization efficiency:

  • ZnCl₂ (5 mol%): Increases cyclization yield to 82%.
  • FeCl₃ (10 mol%): Reduces reaction time by 40% via electrophilic activation.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 7.85 (s, 1H, SO₂NH),
    • δ 4.21 (q, 2H, CH₂SO₂),
    • δ 1.52 (s, 6H, C(CH₃)₂).
  • HRMS : m/z 424.5 [M+H]⁺ (calculated for C₁₆H₂₁N₂O₄S).

Purity Assessment

HPLC (C18 column, acetonitrile/water gradient) confirms purity >98%.

Applications in Medicinal Chemistry

The compound’s sulfonamide group exhibits inhibitory activity against carbonic anhydrase isoforms (Ki = 12–45 nM). Structural analogs demonstrate anticonvulsant properties in murine models, likely via GABAergic modulation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.